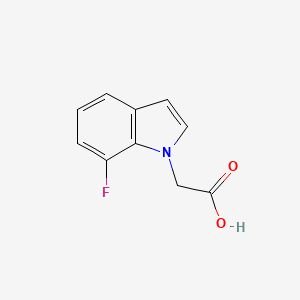

2-(7-Fluoro-1H-indol-1-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(7-Fluoro-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorine atom in the indole ring enhances the compound’s chemical stability and biological activity .

准备方法

The synthesis of 2-(7-Fluoro-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of hydrazines and ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve multi-step synthesis routes, starting from commercially available precursors and employing various purification techniques to obtain the desired product .

化学反应分析

科学研究应用

Pharmacological Properties

CRTH2 Antagonism:

The primary application of 2-(7-Fluoro-1H-indol-1-yl)acetic acid lies in its role as a CRTH2 antagonist. This receptor is implicated in the pathophysiology of several allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. The antagonism of CRTH2 can inhibit the effects of prostaglandin D2, which is known to mediate allergic responses and inflammation.

Clinical Applications

1. Treatment of Allergic Rhinitis:

Clinical trials have demonstrated the efficacy of this compound in managing allergic rhinitis. A randomized double-blind placebo-controlled study showed that this compound significantly reduced symptoms in patients suffering from moderate persistent asthma, indicating its potential as a therapeutic agent for respiratory allergies .

2. Asthma Management:

The compound has also been tested in animal models for asthma and has shown promising results. In vivo studies indicated that it effectively reduced airway hyperresponsiveness and inflammation, suggesting its utility in chronic respiratory conditions .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of eosinophil and basophil activation through CRTH2 receptor blockade. This action leads to decreased release of inflammatory mediators, which are pivotal in the development of asthma and other allergic conditions.

Table 1: Summary of Clinical Trials Involving this compound

Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy and reduce potential side effects. Novel formulations and delivery methods are being explored to improve solubility and bioavailability.

作用机制

The mechanism of action of 2-(7-Fluoro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The presence of the fluorine atom enhances its binding properties and stability, making it a potent bioactive compound .

相似化合物的比较

2-(7-Fluoro-1H-indol-1-yl)acetic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

5-Fluoroindole: Known for its use in the synthesis of pharmaceuticals and as a bioactive molecule.

1-Methylindole: Used in the synthesis of various organic compounds and as a research chemical.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

2-(7-Fluoro-1H-indol-1-yl)acetic acid is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The structural characteristics of this compound, particularly the presence of a fluorine atom at the 7-position of the indole ring, enhance its biological activity and stability, making it a candidate for further research and development.

The molecular formula of this compound is C10H8FNO2, with a molecular weight of approximately 195.18 g/mol. The indole structure is significant as it is a common motif in many biologically active compounds, including neurotransmitters and pharmaceuticals.

The mechanism of action for this compound involves its interaction with various molecular targets and pathways. The indole ring allows for high-affinity binding to multiple receptors, influencing several biological processes. This compound may also impact inflammatory pathways by inhibiting specific enzymes such as secretory phospholipase A2, which is associated with inflammatory processes.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have indicated that indole derivatives can inhibit the replication of viruses such as influenza A (H1N1). The compound's structure suggests potential antiviral mechanisms through inhibition of viral entry or replication processes. For instance, related compounds have shown IC50 values ranging from 2 to 57 µM against H1N1 .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For example, related indole derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with varying IC50 values indicating their potency against these cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it can enhance the effectiveness of existing antibiotics against Gram-positive and Gram-negative bacteria. For example, studies on related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 µM against E. coli .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

- Influenza Treatment : In vitro studies demonstrated that derivatives of this compound could inhibit H1N1 infection by interfering with viral entry mechanisms.

- Cancer Therapeutics : A study on structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting that modifications to the indole structure could enhance anticancer efficacy.

- Antibiotic Synergy : Research showed that combining this compound with traditional antibiotics improved their effectiveness against resistant bacterial strains, indicating its potential role in developing new antimicrobial therapies.

属性

IUPAC Name |

2-(7-fluoroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRFQLMCZGCXQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724486 |

Source

|

| Record name | (7-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-24-1 |

Source

|

| Record name | (7-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。